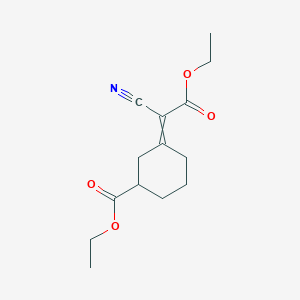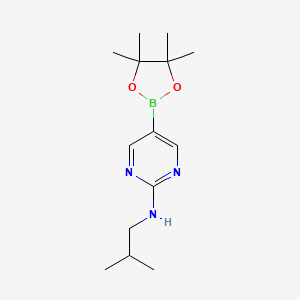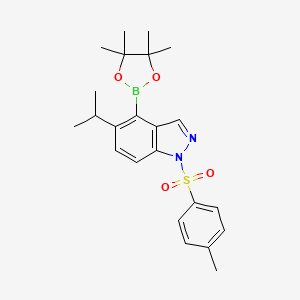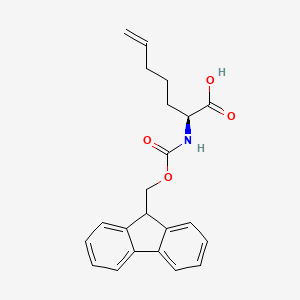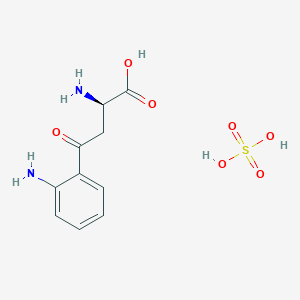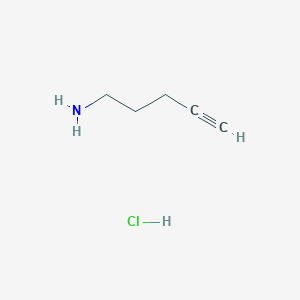
盐酸戊-4-炔-1-胺
描述
Pent-4-yn-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN . It is also known by other names such as 4-Pentyn-1-amine HCl and 4-pentyn-1-amine hydrochloride . The compound has a molecular weight of 119.59 g/mol .
Molecular Structure Analysis
The InChI string of Pent-4-yn-1-amine hydrochloride isInChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H . The Canonical SMILES string is C#CCCCN.Cl . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Pent-4-yn-1-amine hydrochloride has a molecular weight of 119.59 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 119.0501770 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 7 .科学研究应用
化学反应性和在合成中的应用
盐酸戊-4-炔-1-胺表现出有趣的化学反应性,可用于各种合成应用中。例如,它会发生分子内氢胺化反应,正如一项研究中所示,其中 1,4,7-三(戊-4'-炔-1'-基)-1,4,7-三氮杂环壬烷反应形成氮杂螺[4.8]十三烷阳离子 (Baker、Brown、Skelton 和 White,2000 年)。这突出了它在创建复杂的含氮结构中的潜力,这与药物化学和材料科学相关。
在酶促拆分过程中的应用
盐酸戊-4-炔-1-胺已用于酶促拆分过程中。一项研究证明了使用戊-4-炔-1-胺衍生物对映选择性酰化外消旋胺和氨基醇,从而形成手性戊-4-烯酰胺 (Takayama、Moree 和 Wong,1996 年)。该应用在手性化学领域具有重要意义,这对于药物开发和生物活性分子的合成至关重要。
参与自由基加成反应
戊-4-炔-1-胺化合物,包括它们的盐酸盐形式,在自由基加成反应中具有反应性。一项研究展示了使用戊-4-烯-1-胺合成 2-氟烷基吡咯烷衍生物,其中亚硫酸氢钠引发一锅反应,产率中等至良好 (朱等人,2011 年)。此类反应在有机合成中至关重要,有助于开发具有潜在药物应用的新型化合物。
环化和形成杂环结构
盐酸戊-4-炔-1-胺在伯氨基自由基的环化中起作用,从而形成吡咯烷和哌啶产物。研究表明,伯戊-4-烯基氨基自由基会发生有效的环化,为杂环化合物的合成提供了见解 (刘、刘、袁和李,2007 年)。这对于创建具有药物发现和材料科学应用的多种有机分子的至关重要。
在光化学反应中的作用
盐酸戊-4-炔-1-胺衍生物在光化学反应中也得到应用。在一项研究中,与盐酸戊-4-炔-1-胺结构相关的双环[1.1.1]戊烷-1-胺使用光化学环加成工艺转化为多取代双环[3.1.1]庚烷-1-胺 (Harmata、Spiller、Sowden 和 Stephenson,2021 年)。此类工艺在有机合成中是必不可少的,尤其是在构建复杂的分子结构时。
作用机制
Target of Action
Pent-4-yn-1-amine hydrochloride is a chemical compound with the empirical formula C5H9N·HCl The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s possible that this compound could have a variety of effects, depending on its targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how Pent-4-yn-1-amine hydrochloride interacts with its targets and carries out its functions .
生化分析
Biochemical Properties
Pent-4-yn-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers through Buchwald-Hartwig amination . This compound interacts with various enzymes and proteins, facilitating the formation of polymeric films via electropolymerization. The nature of these interactions involves the formation of covalent bonds between the amine group of pent-4-yn-1-amine hydrochloride and the target biomolecules, leading to the creation of stable and functionalized polymers.
Cellular Effects
Pent-4-yn-1-amine hydrochloride influences cellular processes by participating in click chemistry reactions, which are used to modify biomolecules within cells These modifications can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, pent-4-yn-1-amine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s amine group can form covalent bonds with target molecules, leading to the inhibition or activation of specific enzymes. Additionally, the presence of the alkyne group allows for click chemistry reactions, which can modify the structure and function of biomolecules, ultimately influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pent-4-yn-1-amine hydrochloride can change over time due to its stability and degradation properties . The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over time, degradation may occur, impacting its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to pent-4-yn-1-amine hydrochloride can lead to changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of pent-4-yn-1-amine hydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes. Threshold effects have been noted, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
Pent-4-yn-1-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can be metabolized through enzymatic reactions, leading to the formation of intermediate products that participate in further biochemical processes. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, pent-4-yn-1-amine hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of pent-4-yn-1-amine hydrochloride are crucial for its effective function and influence on cellular processes.
Subcellular Localization
The subcellular localization of pent-4-yn-1-amine hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell. Understanding the subcellular distribution of pent-4-yn-1-amine hydrochloride is essential for elucidating its role in various biochemical and cellular processes.
属性
IUPAC Name |
pent-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h1H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFBGIRKUYQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778249 | |
| Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173987-24-1 | |
| Record name | Pent-4-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



